N-(4-Chlorophenyl)benzenesulfonamide
Overview
Description
“N-(4-Chlorophenyl)benzenesulfonamide” is a chemical compound with the molecular formula C12H10ClNO2S . It is also known by other names such as “N-(p-Chlorophenyl)benzenesulfonamide” and "4’-Chlorobenzenesulfonanilide" .
Molecular Structure Analysis
The crystal structure of “N-(4-Chlorophenyl)benzenesulfonamide” has been determined . The molecules of the substance form chains with adjacent molecules by means of hydrogen bonds, which create infinite helicoids along the b axis . The hydrogen-bond network can be described by the graph-set as C(4) (infinite chain with four atoms in the repeat pattern) .
Scientific Research Applications
Specific Scientific Field
This application falls under the field of Electrochemistry .
Summary of the Application
“N-(4-Chlorophenyl)benzenesulfonamide” is synthesized through the electrochemical oxidation of 4-chloroaniline in a water/acetonitrile mixture . This method provides a new pathway for the synthesis of this compound .
Methods of Application or Experimental Procedures
The electrochemical oxidation of 4-chloroaniline is investigated by cyclic voltammetry and differential pulse voltammetry . The oxidation process involves a one-electron oxidation of 4-chloroaniline followed by a disproportionation reaction . The anodically generated chloronium reacts with benzenesulfinic acid to produce the corresponding diaryl sulfone and N-phenylbenzenesulfonamide derivatives .
Results or Outcomes
The study established a new method for the synthesis of “N-(4-Chlorophenyl)benzenesulfonamide” and provided insights into the electrochemical behavior of 4-chloroaniline .
Acylation of Amines
Specific Scientific Field
This application is in the field of Organic Chemistry .
Summary of the Application
“N-(4-Chlorophenyl)benzenesulfonamide” is used as a chemoselective N-acylation reagent . It allows for selective protection of primary amines in the presence of secondary amines, acylation of aliphatic amines in the presence of aryl amines, and monofunctionalization of primary-secondary diamines .
Methods of Application or Experimental Procedures
A variety of “N-(4-Chlorophenyl)benzenesulfonamides” were synthesized in one pot from 4-chloroaniline under solvent-free conditions . The acylation reactions were carried out in water as a green solvent .
Results or Outcomes
The study demonstrated the high stability and easy preparation of these acylating reagents . It also highlighted the advantages of using water as a green solvent .
Anticancer and Antimicrobial Agents
Specific Scientific Field
This application is in the field of Pharmaceutical Sciences .
Summary of the Application
“N-(4-Chlorophenyl)benzenesulfonamide” derivatives have been synthesized and studied for their potential as anticancer and antimicrobial agents . These compounds work by inhibiting carbonic anhydrase IX (CA IX), a gene that is overexpressed in many solid tumors .
Methods of Application or Experimental Procedures
New aryl thiazolone–benzenesulfonamides were synthesized and their inhibitory effect on CA IX was evaluated . The compounds were also tested for their anti-proliferative activity against various cancer cell lines .
Results or Outcomes
Several of the synthesized compounds showed significant inhibitory effects against both cancer cell lines and CA IX . One compound in particular was able to induce apoptosis in a specific cancer cell line .
Acylation Reagent
Specific Scientific Field
This application is in the field of Organic Chemistry .
Summary of the Application
“N-(4-Chlorophenyl)benzenesulfonamide” is used as a chemoselective N-acylation reagent . It allows for selective protection of primary amines in the presence of secondary amines .
Methods of Application or Experimental Procedures
A variety of “N-(4-Chlorophenyl)benzenesulfonamides” were synthesized in one pot from 4-chloroaniline under solvent-free conditions . The acylation reactions were carried out in water as a green solvent .
Results or Outcomes
The study demonstrated the high stability and easy preparation of these acylating reagents . It also highlighted the advantages of using water as a green solvent .
Antitumor Agents
Specific Scientific Field
This application is in the field of Pharmaceutical Sciences .
Summary of the Application
“N-(4-Chlorophenyl)benzenesulfonamide” derivatives have been synthesized and studied for their potential as antitumor agents . These compounds work by inhibiting carbonic anhydrase IX (CA IX), a gene that is overexpressed in many solid tumors .
Methods of Application or Experimental Procedures
New aryl thiazolone–benzenesulfonamides were synthesized and their inhibitory effect on CA IX was evaluated . The compounds were also tested for their anti-proliferative activity against various cancer cell lines .
Results or Outcomes
Several of the synthesized compounds showed significant inhibitory effects against both cancer cell lines and CA IX . One compound in particular was able to induce apoptosis in a specific cancer cell line .
Chemical Reagent
Specific Scientific Field
This application is in the field of Chemical Synthesis .
Summary of the Application
“N-(4-Chlorophenyl)benzenesulfonamide” is used as a chemical reagent in various chemical reactions .
Methods of Application or Experimental Procedures
“N-(4-Chlorophenyl)benzenesulfonamide” is synthesized and used in various chemical reactions .
Results or Outcomes
The use of “N-(4-Chlorophenyl)benzenesulfonamide” as a chemical reagent has been demonstrated in various chemical reactions .
Safety And Hazards
“N-(4-Chlorophenyl)benzenesulfonamide” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .
Future Directions
properties
IUPAC Name |
N-(4-chlorophenyl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2S/c13-10-6-8-11(9-7-10)14-17(15,16)12-4-2-1-3-5-12/h1-9,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRCRHLXUCJAKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60197167 | |
Record name | Benzenesulfonamide, N-(4-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60197167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Chlorophenyl)benzenesulfonamide | |
CAS RN |
4750-28-1 | |
Record name | N-(4-Chlorophenyl)benzenesulfonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004750281 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4750-28-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62066 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenesulfonamide, N-(4-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60197167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4-CHLOROPHENYL)BENZENESULFONAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DG76LGR56 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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